
N'-(1,3-thiazol-2-yl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1,3-thiazol-2-yl)benzohydrazide is a heterocyclic compound that contains both a thiazole ring and a benzohydrazide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-thiazol-2-yl)benzohydrazide typically involves the condensation of 2-aminothiazole with benzoyl hydrazine. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction can be catalyzed by acids or bases to improve yield and reaction rate.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
N’-(1,3-thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or benzohydrazide moiety .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of N’-(1,3-thiazol-2-yl)benzohydrazide involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
- N’-(1,3-benzothiazol-2-yl)benzohydrazide
- N’-(1,3-thiazol-2-yl)benzohydrazide derivatives with various substituents
Uniqueness
N’-(1,3-thiazol-2-yl)benzohydrazide is unique due to its specific combination of the thiazole ring and benzohydrazide moiety, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties due to the synergistic effects of its functional groups .
特性
分子式 |
C10H9N3OS |
|---|---|
分子量 |
219.27 g/mol |
IUPAC名 |
N'-(1,3-thiazol-2-yl)benzohydrazide |
InChI |
InChI=1S/C10H9N3OS/c14-9(8-4-2-1-3-5-8)12-13-10-11-6-7-15-10/h1-7H,(H,11,13)(H,12,14) |
InChIキー |
VSFDRNSITVSVLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Methoxyphenyl)-5,5a,6,7,8,8a-hexahydro-4H-pyrrolo[3,4-e][1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12313484.png)
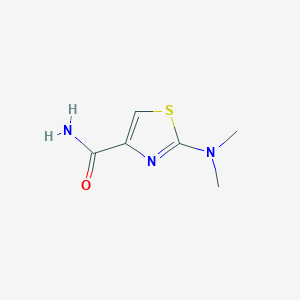
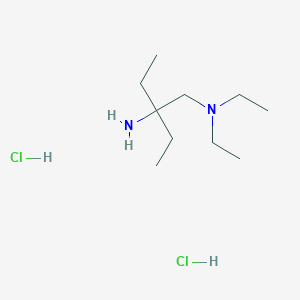
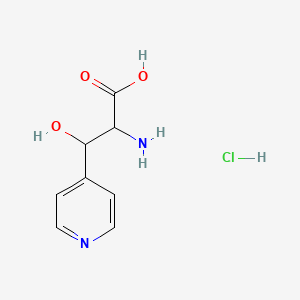
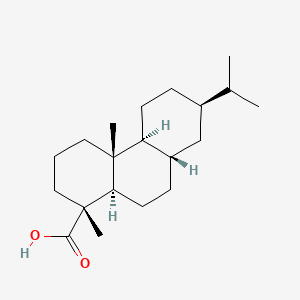
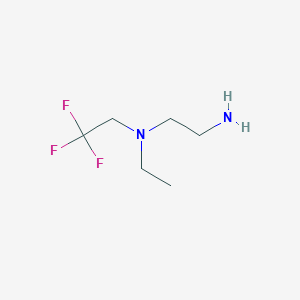


![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)
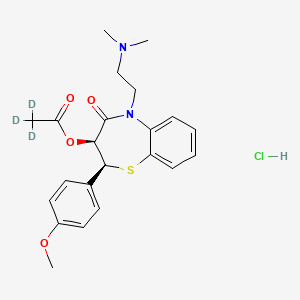
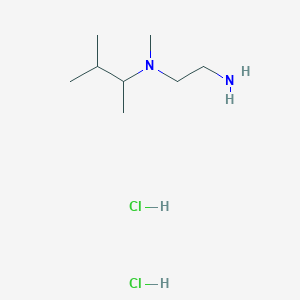
![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

